N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide
Description
Properties
CAS No. |
82022-28-4 |
|---|---|
Molecular Formula |
C12H15Br2NO |
Molecular Weight |
349.06 g/mol |
IUPAC Name |
N-[[2,4-bis(bromomethyl)-5-methylphenyl]methyl]acetamide |
InChI |
InChI=1S/C12H15Br2NO/c1-8-3-12(7-15-9(2)16)11(6-14)4-10(8)5-13/h3-4H,5-7H2,1-2H3,(H,15,16) |
InChI Key |
QZOLVGXGIVJXQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CBr)CBr)CNC(=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide
General Synthetic Strategy
The preparation of this compound generally involves:
- Bromination of methyl groups on an aromatic ring to form bromomethyl substituents.
- Introduction of an acetamide group via acylation or amide bond formation.
- Functionalization of the aromatic ring and methylene linkers as needed.
The key synthetic challenge lies in selective bromination at the methyl substituents without affecting the aromatic ring or other functional groups.
Stepwise Preparation Approach
Starting Material: 2,4-dimethyl-5-methylphenyl Derivatives
The precursor is typically a 2,4-dimethyl-5-methyl-substituted phenyl compound, which can be synthesized or commercially obtained. The methyl groups at the 2- and 4-positions are targets for bromination.
Bromination of Methyl Groups to Bromomethyl Groups
Method: Radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
- Solvent: Carbon tetrachloride (CCl4) or dry toluene
- Temperature: Reflux (~80°C for CCl4)
- Time: 6–8 hours under reflux
- Molar ratios: NBS in slight excess (1.2–1.5 equivalents per methyl group)
- Initiator: catalytic amounts of AIBN or benzoyl peroxide
Outcome: Selective substitution of benzylic methyl hydrogens by bromine to yield 2,4-bis(bromomethyl)-5-methylphenyl derivatives.
| Parameter | Value |
|---|---|
| Starting material | 2,4-dimethyl-5-methylbenzene derivative |
| Brominating agent | N-bromosuccinimide (NBS) |
| Solvent | CCl4 or dry toluene |
| Temperature | Reflux (~80–110°C) |
| Time | 6–8 hours |
| Yield | 80–90% |
Reference: Similar brominations are described for 4-methylbenzonitrile to 4-(bromomethyl)benzonitrile using NBS and AIBN in CCl4 with yields around 90%.
Formation of the Acetamide Moiety
Method 1: Acylation of Amino Derivative
- Starting from 2,4-bis(bromomethyl)-5-methyl-aniline or its derivatives, acylation with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine) yields the acetamide.
- Solvent: Dichloromethane (CH2Cl2) or acetonitrile (CH3CN)
- Temperature: 0–40°C
- Time: 2–6 hours
- Base: Pyridine or triethylamine (stoichiometric or slight excess)
- Workup: Aqueous quench, extraction, drying, and recrystallization
Method 2: Amidation via Coupling Agents
- Alternatively, the acetamide can be formed by coupling the corresponding carboxylic acid derivative with the amine using coupling reagents such as EDCI or DCC under mild conditions.
Representative Synthetic Route Summary
| Step | Reaction | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Bromination of methyl groups | NBS, AIBN, CCl4, reflux 8 h | 85–90 | Selective benzylic bromination |
| 2 | Acylation of amine | Acetic anhydride, pyridine, 0–40°C, 4 h | 80–95 | Formation of acetamide group |
| 3 | Purification | Recrystallization (ethanol/water) | - | Ensures high purity |
Alternative and Advanced Methods
Microwave-Assisted Solvent-Free Synthesis
Recent advances in amide synthesis using microwave irradiation and solid supports (e.g., silica gel) have shown efficient coupling reactions with high yields and shorter reaction times.
- Example: Amide formation under solvent-free conditions using microwave irradiation completed within minutes with yields exceeding 90%.
This method could be adapted for the acetamide formation step, improving environmental sustainability and efficiency.
Use of Protective Groups and Multi-Step Functionalization
For complex substrates, protecting groups may be employed to prevent side reactions during bromination or acylation. Multi-step sequences involving intermediate formation of aldehydes or dioxane derivatives have been reported to improve selectivity.
Analytical Characterization and Purity Assessment
Spectroscopic Techniques
- 1H NMR: Characteristic singlets for acetyl methyl protons (~2.1 ppm), aromatic protons (7.0–7.6 ppm), and bromomethyl protons (4.4–4.6 ppm).
- 13C NMR: Signals for carbonyl carbon (~170–175 ppm), aromatic carbons, and bromomethyl carbons (~30–40 ppm).
- IR Spectroscopy: Amide C=O stretch near 1650 cm⁻¹, N-H stretch around 3300 cm⁻¹.
- Mass Spectrometry: Molecular ion peaks corresponding to the brominated acetamide.
Purity and Impurity Detection
- High-Performance Liquid Chromatography (HPLC): Using C18 columns with UV detection at 254 nm to separate and quantify impurities such as unreacted starting materials or partially brominated species.
- LC-MS: For trace impurity identification via exact mass determination.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Bromination of methyl groups | NBS, AIBN, CCl4, reflux 6–8 h | 85–90 | High selectivity, good yield | Use of toxic solvent (CCl4) |
| Acylation of amine | Acetic anhydride, pyridine, 0–40°C, 4 h | 80–95 | Straightforward, high purity | Requires base, possible side reactions |
| Microwave-assisted amidation | Silica-supported, microwave, solvent-free | >90 | Fast, environmentally friendly | Requires microwave equipment |
Chemical Reactions Analysis
Types of Reactions
N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Scientific Research Applications
N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide is a compound that has garnered attention in various scientific fields due to its potential applications. This article explores its applications, particularly in medicinal chemistry, environmental science, and materials science, supported by case studies and data tables.
Anticancer Activity
Recent studies have indicated that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance, research on thiazole-integrated derivatives has shown promising results against various cancer cell lines, including MCF-7 and HepG2. These studies suggest that the incorporation of bromomethyl groups can enhance the cytotoxicity of the compounds, making them potential candidates for further development in cancer therapeutics .
Antibacterial Properties
The compound has also been investigated for its antibacterial activity. A study focusing on phenylthiazole derivatives demonstrated that modifications similar to those in this compound resulted in compounds with enhanced efficacy against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups was essential for improving antimicrobial activity, which highlights the importance of structural modifications in drug design .
Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in understanding how modifications to the chemical structure influence biological activity. For this compound, variations in the bromomethyl groups have been shown to significantly affect its interaction with biological targets. This knowledge aids in the rational design of more potent derivatives .
Partition Coefficient Studies
The octanol-water partition coefficient (Kow) is a crucial parameter in environmental chemistry for predicting a compound's behavior in biological systems and its potential bioaccumulation. Although specific Kow values for this compound are not available, related compounds have demonstrated varying degrees of hydrophobicity, which can influence their environmental impact and degradation pathways .
Toxicological Assessments
Research into the toxicological profiles of similar acetamides suggests that compounds with brominated substituents may exhibit unique toxicity mechanisms. Understanding these mechanisms is vital for assessing risks associated with their use in industrial applications or as pharmaceuticals .
Polymer Chemistry
This compound has potential applications in polymer chemistry due to its reactive bromomethyl groups. These groups can serve as cross-linking agents or functionalization points for creating novel polymeric materials with tailored properties. Such materials could find applications in coatings, adhesives, and composites .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Compounds similar to this compound showed IC50 values lower than standard chemotherapeutics against MCF-7 cells. |
| Study 2 | Antibacterial Properties | Derivatives exhibited MIC values comparable to norfloxacin against multi-drug resistant strains. |
| Study 3 | Environmental Impact | Kow studies indicated significant hydrophobicity in related compounds affecting bioaccumulation potential. |
Mechanism of Action
The mechanism of action of N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide involves its interaction with specific molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. This compound may also interfere with cellular pathways by modifying key enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide with related acetamide derivatives and brominated aromatic compounds, focusing on substituent effects, reactivity, and documented applications.
N-[4-(bromomethyl)phenyl]acetamide
- Structure : A single bromomethyl group at position 4 of the benzene ring, with an acetamide substituent.
- Reactivity: The bromomethyl group acts as a leaving group, enabling alkylation reactions.
- Applications : Studied in the context of matrix metalloproteinase (MMP9) inhibition, though with lower potency than multi-brominated analogs due to reduced electrophilicity .
2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide (Impurity C, EP)
- Structure : Features a bromoacetamide group, a nitro substituent, and a phenylcarbonyl moiety.
- Reactivity : The nitro group enhances electron-withdrawing effects, increasing the acetamide’s electrophilicity. However, the absence of bromomethyl groups limits alkylation efficiency.
- Applications : Primarily documented as a pharmaceutical impurity, highlighting the importance of structural purity in drug manufacturing .
N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide
- Structure: Contains a bromo-substituted azo group, methoxy substituent, and bulky bis(phenylmethyl)amino group.
- Reactivity : The azo group confers photostability and chromophoric properties, while the bromine enhances halogen bonding.
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
- Structure : A nucleoside analog with a complex sugar moiety and acetamide group.
- Reactivity : The fluorine and hydroxyl groups participate in hydrogen bonding, influencing its pharmacokinetics.
- Applications : Investigated in antiviral drug development, emphasizing the role of acetamide in enhancing bioavailability .
Comparative Data Table
Key Research Findings
Electron-Withdrawing Effects : Nitro or carbonyl groups (e.g., in Impurity C ) enhance electrophilicity but may reduce metabolic stability compared to methyl-substituted derivatives.
Biological Activity
N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide is a chemical compound characterized by its unique structure, which includes two bromomethyl groups attached to a phenyl ring and an acetamide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula : C₁₅H₁₈Br₂N₂O
- Molar Mass : 349.0616 g/mol
- Density : 1.586 g/cm³
- Boiling Point : 473.7ºC at 760 mmHg
The presence of bromomethyl groups enhances the compound's reactivity, enabling it to undergo nucleophilic substitution reactions and potentially form new derivatives. This reactivity is crucial for its biological interactions and therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of acetamide derivatives, including those with similar structural features to this compound. The compound's activity was assessed against various Gram-positive and Gram-negative bacteria using the agar well diffusion method.
Table 1: Antibacterial Activity of Acetamide Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Comparison to Standard |
|---|---|---|---|
| 2b | E. coli | 10 | Lower than levofloxacin |
| 2i | S. aureus | 15 | Equal to levofloxacin |
| 2c | S. typhi | 20 | Lower than levofloxacin |
| N/A | B. subtilus | 5 | Lower than levofloxacin |
The compounds demonstrated moderate to good antibacterial activity, with some derivatives showing MIC values comparable or superior to standard antibiotics like levofloxacin .
Anticancer Activity
The anticancer potential of this compound has yet to be extensively studied; however, related compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole-bearing molecules have shown promising results in inhibiting cell proliferation in human lung adenocarcinoma (A549) and Jurkat T-cell leukemia lines.
The proposed mechanism of action involves interaction with specific proteins through hydrophobic contacts and hydrogen bonding, which may lead to apoptosis in cancer cells. Molecular dynamics simulations have indicated that structural modifications can enhance binding affinity and improve biological activity .
Case Studies and Research Findings
-
Study on Acetamide Derivatives :
- A recent investigation synthesized several acetamide derivatives and tested their antibacterial properties against common pathogens.
- Results indicated that compounds with electron-donating groups exhibited enhanced activity against bacterial strains, suggesting a structure-activity relationship (SAR) that could be applied to this compound .
- Cytotoxicity Evaluation :
Q & A
Q. What synthetic methodologies are recommended for preparing N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide?
A multi-step synthesis is typically employed. First, bromomethylation of the aromatic precursor (e.g., 5-methyl-2,4-dimethylbenzene) using brominating agents like NBS (N-bromosuccinimide) under radical initiation. Subsequent functionalization involves introducing the acetamide group via nucleophilic substitution or condensation reactions. For analogous compounds, optimized protocols include refluxing intermediates in anhydrous solvents (e.g., DMF or THF) with catalysts like K₂CO₃ . Purity is ensured through recrystallization or column chromatography.
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra should confirm the presence of bromomethyl groups (δ ~4.3–4.8 ppm for CH₂Br) and acetamide protons (δ ~2.0 ppm for CH₃CO). Aromatic protons in the 6.5–7.5 ppm range validate substitution patterns .
- Mass Spectrometry (LC-MS/ESI): Molecular ion peaks ([M+H]⁺) should align with the theoretical molecular weight (e.g., calculated via PubChem data). Deviations >0.1% suggest impurities .
- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages must match theoretical values within ±0.3% .
Q. What analytical techniques are critical for assessing its stability under storage conditions?
- Thermogravimetric Analysis (TGA): Determines decomposition temperatures.
- High-Performance Liquid Chromatography (HPLC): Monitors degradation products over time under varying temperatures and humidity.
- UV-Vis Spectroscopy: Tracks absorbance shifts indicative of structural changes .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular geometry?
Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsional conformations. For brominated analogs, Br···Br interactions and packing motifs are critical for understanding reactivity. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. R factors <0.05 and high data-to-parameter ratios (>15:1) ensure reliability .
Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?
- Density Functional Theory (DFT): Calculates electrophilicity indices (ω) and Fukui functions to identify reactive sites (e.g., bromomethyl groups).
- Molecular Dynamics (MD): Simulates solvation effects and transition states in polar aprotic solvents (e.g., DMSO) .
- QSPR Models: Relate substituent effects (e.g., methyl vs. bromine) to reaction rates using regression analysis .
Q. How can contradictory spectroscopic data (e.g., NMR vs. LC-MS) be resolved?
- Cross-Validation: Compare NMR integrals with LC-MS purity. Impurities with similar retention times may require orthogonal methods like IR or GC-MS.
- Isotopic Labeling: Use ¹³C-labeled precursors to confirm peak assignments in complex spectra.
- Dynamic NMR: Resolve conformational equilibria causing signal splitting .
Q. What experimental designs optimize its application in polymer crosslinking studies?
- Kinetic Studies: Monitor crosslinking efficiency via rheometry or gel fraction analysis under varying initiator concentrations.
- Accelerated Aging Tests: Expose polymers to UV radiation or elevated temperatures to assess long-term stability.
- SEM/EDS: Maps bromine distribution to confirm uniform crosslinker incorporation .
Methodological Considerations
Q. How to design a robust SAR (Structure-Activity Relationship) study for derivatives of this compound?
- Scaffold Modification: Systematically vary substituents (e.g., replacing bromine with chlorine or adjusting methyl positions).
- Biological Assays: Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry.
- Multivariate Analysis: Use PCA (Principal Component Analysis) to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Q. What protocols ensure reproducibility in scaled-up synthesis?
- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy for real-time reaction monitoring.
- DoE (Design of Experiments): Optimize parameters (temperature, stoichiometry) via fractional factorial designs.
- QC Batches: Validate consistency across ≥3 independent batches using predefined acceptance criteria (e.g., HPLC purity >98%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
